molecular formula C8H3F3N2O3 B3048366 4-Nitro-3-(trifluoromethyl)phenyl isocyanate CAS No. 16588-72-0

4-Nitro-3-(trifluoromethyl)phenyl isocyanate

Cat. No.: B3048366
CAS No.: 16588-72-0
M. Wt: 232.12 g/mol
InChI Key: YCZPVAWKLUWQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-3-(trifluoromethyl)phenyl isocyanate (CAS 16588-72-0) is a reactive aromatic isocyanate characterized by a nitro (-NO₂) group at the para position and a trifluoromethyl (-CF₃) group at the meta position relative to the isocyanate (-NCO) functional group . This electron-deficient structure enhances its electrophilicity, making it valuable in synthesizing ureas, carbamates, and pharmaceutical intermediates. Its nitro and trifluoromethyl substituents influence its physicochemical properties, including solubility, stability, and reactivity.

Properties

IUPAC Name

4-isocyanato-1-nitro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O3/c9-8(10,11)6-3-5(12-4-14)1-2-7(6)13(15)16/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZPVAWKLUWQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571762
Record name 4-Isocyanato-1-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-72-0
Record name 4-Nitro-3-(trifluoromethyl)phenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016588720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isocyanato-1-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NITRO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64U0NU37E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nitration Reaction Conditions

  • Nitrating agent : Concentrated nitric acid (68–70%) in acetic anhydride.
  • Temperature : 10–15°C to minimize byproduct formation.
  • Solvent : Acetic anhydride acts as both solvent and nitration facilitator by generating acetyl nitrate intermediates.

Mechanistic Insight :
The trifluoromethyl group’s strong electron-withdrawing effect directs nitration to the para position relative to the amine group, yielding 4-nitro-3-(trifluoromethyl)aniline with >90% regioselectivity. Post-reaction neutralization with 4–6% sodium hydroxide ensures pH stabilization (7.5–8.0) and phase separation.

Conversion of Amine to Isocyanate Using Triphosgene

Reaction Protocol

  • Solvent system : 1,2-dichloroethane or dioxane for optimal triphosgene solubility.
  • Catalyst : Pyridine (1–2 mol%) to sequester HCl and prevent side reactions.
  • Stoichiometry : 1:1 molar ratio of amine to triphosgene, with excess triphosgene (10–15%) to ensure complete conversion.
  • Temperature gradient :
    • Addition phase : –5°C to 5°C to mitigate exothermic effects.
    • Reflux phase : 80–85°C for 3–5 hours.

Critical Data :

Parameter Value Source
Molar yield 80.6%
Purity post-distillation 99.85%
Reaction time 4 hours (optimum)

Purification and Isolation

  • Distillation : Vacuum distillation (≤ –0.096 MPa) at 95–100°C isolates the isocyanate from residual solvents and oligomers.
  • Chromatographic monitoring : HPLC or GC-MS confirms residual amine content <1% before distillation.

Alternative Synthetic Routes and Comparative Analysis

Traditional Phosgenation Method

Direct phosgene (COCl₂) gas reaction with 4-nitro-3-(trifluoromethyl)aniline in chlorinated solvents (e.g., chloroform) achieves comparable yields (75–82%) but poses significant safety risks due to phosgene’s acute toxicity.

Reductive Carbonylation of Nitroarenes

Aryl isocyanates can theoretically form via palladium-catalyzed carbonylation of nitroarenes under CO pressure. However, this method remains experimentally unverified for nitro-trifluoromethyl substrates due to competing reduction pathways.

Industrial-Scale Process Optimization

Catalytic Innovations

  • Lewis acid additives : ZnCl₂ or AlCl₃ (0.5–1.0 mol%) accelerate isocyanate formation, cutting reaction time by 30%.
  • Continuous flow systems : Microreactor technology enhances heat transfer and minimizes hazardous intermediate accumulation.

Quality Control and Analytical Characterization

Purity Assessment

  • FT-IR spectroscopy : Isocyanate peak at 2,270–2,250 cm⁻¹ confirms functional group integrity.
  • ¹H NMR : Absence of amine protons (δ 3.5–5.0 ppm) verifies complete conversion.

Impurity Profiling

Common byproducts include:

  • Ureas : From amine-isocyanate coupling (mitigated by anhydrous conditions).
  • Carbamoyl chlorides : Incomplete triphosgene reaction (addressed via stoichiometric excess).

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-3-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

    Addition Reactions: Reacts with alcohols to form carbamates.

    Substitution Reactions: Reacts with amines to form ureas.

    Cycloaddition Reactions: Participates in 1,3-dipolar cycloaddition reactions with nitro compounds.

Common Reagents and Conditions:

    Alcohols: Reacts under mild conditions to form carbamates.

    Amines: Reacts to form ureas, often in the presence of a base like triethylamine.

    Nitro Compounds: Undergoes cycloaddition reactions to form oxime-like dimers.

Major Products Formed:

    Carbamates: Formed from reactions with alcohols.

    Ureas: Formed from reactions with amines.

    Oxime-like Dimers: Formed from cycloaddition reactions with nitro compounds.

Scientific Research Applications

4-Nitro-3-(trifluoromethyl)phenyl isocyanate is used in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ureas and carbamates.

    Biology: Utilized in the synthesis of bioactive molecules and as a labeling reagent in biochemical assays.

    Medicine: Involved in the development of pharmaceutical intermediates and active compounds.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Nitro-3-(trifluoromethyl)phenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of ureas and carbamates, which are important in various chemical and biological processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-nitro-3-(trifluoromethyl)phenyl isocyanate with structurally related aromatic isocyanates:

Compound Name CAS Number Substituents (Positions) Key Properties/Applications References
This compound 16588-72-0 -NCO (1), -CF₃ (3), -NO₂ (4) High electrophilicity; pharmaceutical intermediates
4-Nitro-2-(trifluoromethyl)phenyl isocyanate 16588-73-1 -NCO (1), -CF₃ (2), -NO₂ (4) Altered steric effects due to ortho-CF₃; lower thermal stability
4-Methyl-2-nitrophenyl isocyanate 57910-98-2 -NCO (1), -CH₃ (4), -NO₂ (2) Reduced electrophilicity; used in polymer crosslinking
4-Chloro-3-(trifluoromethyl)phenyl isocyanate Not specified -NCO (1), -CF₃ (3), -Cl (4) Chlorine enhances halogen bonding; agrochemical synthesis
4-(Trifluoromethyl)phenyl isocyanate 1548-13-6 -NCO (1), -CF₃ (4) Electron-withdrawing para-CF₃; solvent resistance in coatings
3,5-Bis(trifluoromethyl)phenyl isocyanate Not specified -NCO (1), -CF₃ (3,5) High lipophilicity; catalyst in organometallic chemistry

Key Observations :

  • Substituent Position: The meta-CF₃ and para-NO₂ in the target compound create a strong electron-withdrawing effect, increasing reactivity toward nucleophiles compared to methyl or chloro analogs .
  • Steric Effects : Ortho-substituted analogs (e.g., 4-nitro-2-CF₃) exhibit reduced stability due to steric hindrance near the -NCO group .
  • Lipophilicity : Bis-CF₃ derivatives (e.g., 3,5-bis-CF₃) show higher lipophilicity, favoring applications in hydrophobic material synthesis .

Physicochemical Properties

  • Henry’s Law Constant : 1-Isocyanato-3-CF₃ benzene (CAS 329-01-1) has a Henry’s constant of 4.8×10⁻³, suggesting moderate volatility . The nitro group in the target compound likely reduces volatility further due to increased polarity.
  • Thermal Stability: Nitro groups generally decrease thermal stability, making the target compound less stable than non-nitro analogs (e.g., 4-CF₃ phenyl isocyanate) .

Biological Activity

4-Nitro-3-(trifluoromethyl)phenyl isocyanate (CAS No. 16588-72-0) is a chemical compound with significant interest in various fields, including medicinal chemistry and materials science. Its structure features a trifluoromethyl group, which enhances its biological activity through various mechanisms. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications.

  • Molecular Formula : C8H3F3N2O3
  • Molecular Weight : 232.11 g/mol
  • Structure : The compound consists of a phenyl ring substituted with a nitro group and a trifluoromethyl group, attached to an isocyanate functional group.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Electrophilic Nature : The isocyanate group is highly electrophilic, allowing it to react with nucleophiles in biological systems, such as amino acids in proteins.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
  • Cellular Uptake : The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and interferes with metabolic processes.

Anticancer Properties

Studies have demonstrated that this compound has potential anticancer effects. It induces apoptosis in cancer cells through the following mechanisms:

  • DNA Damage : The electrophilic nature causes DNA cross-linking and damage.
  • Cell Cycle Arrest : It affects cell cycle progression, leading to growth inhibition.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. The compound shows varying degrees of cytotoxicity depending on the concentration and exposure time.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Anticancer Activity Assessment :
    • In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with the compound led to a 70% reduction in cell viability after 24 hours, indicating strong anticancer potential.

Data Tables

Biological Activity Effect Concentration Range Reference
AntimicrobialInhibition of growth>50 µg/mL
CytotoxicityReduction in viability10-100 µg/mL
AnticancerInduction of apoptosis25-100 µg/mL

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-nitro-3-(trifluoromethyl)phenyl isocyanate, and what are the critical reaction parameters?

  • Methodology : A nucleophilic aromatic substitution (SNAr) reaction is commonly employed using 4-nitro-3-(trifluoromethyl)phenol as a precursor. The phenol is activated with a trifluoromethyl group and nitro substituent, enhancing electrophilicity. Reaction with phosgene or triphosgene in anhydrous conditions (e.g., dichloromethane, 0–5°C) yields the isocyanate. Critical parameters include maintaining moisture-free conditions to avoid hydrolysis and controlling stoichiometry to minimize side reactions .
  • Validation : Monitor reaction progress via TLC or in situ IR spectroscopy to detect isocyanate formation (characteristic NCO stretch at ~2270 cm⁻¹).

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Confirm the isocyanate group via NCO stretching vibration (~2270 cm⁻¹) and nitro group absorption (~1520–1350 cm⁻¹) .
  • NMR : Use ¹³C NMR to identify aromatic carbons adjacent to electron-withdrawing groups (e.g., nitro: δ ~145–155 ppm; trifluoromethyl: δ ~120–125 ppm). ¹H NMR resolves aromatic protons (δ ~7.3–8.4 ppm for meta/para-substituted aryl groups) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS, observing [M+H]⁺ or fragmentation patterns consistent with nitro and trifluoromethyl groups .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C in moisture-resistant containers. Use anhydrous solvents (e.g., THF, DCM) during reactions. Degradation products (e.g., urea derivatives due to hydrolysis) can be minimized by adding molecular sieves or drying tubes .

Advanced Research Questions

Q. What reaction mechanisms dominate in the functionalization of this compound, and how do electronic effects influence reactivity?

  • Mechanistic Insight : The nitro and trifluoromethyl groups activate the aryl ring for electrophilic substitution but deactivate it for nucleophilic attack. In SNAr reactions, electron-deficient aryl isocyanates react with amines under mild conditions (e.g., room temperature, DMF) to form urea derivatives. Kinetic studies suggest that the nitro group’s electron-withdrawing effect accelerates amine coupling .
  • Case Study : Reaction with primary aliphatic amines (e.g., methylamine) at 25°C in DMF yields >85% urea products, confirmed by ¹H NMR loss of NCO signal .

Q. How can researchers design pharmacologically active derivatives using this compound?

  • Methodology : Couple the isocyanate with amine-containing bioactive molecules (e.g., pyridine derivatives) to form urea-linked prodrugs. For example, flutamide derivatives (antiandrogens) are synthesized by reacting the isocyanate with 2-methylpropanamide, followed by nitro-group reduction to enhance bioavailability .
  • Validation : Assess metabolic stability via liver microsome assays and monitor hydroxylamine metabolites using LC-MS .

Q. What environmental applications exist for derivatives of this compound?

  • Case Study : 3,5-Bis(trifluoromethyl)phenyl isocyanate (structurally analogous) is used to functionalize adsorbents for herbicide removal (e.g., acetochlor). The trifluoromethyl groups enhance hydrophobic interactions, achieving >90% adsorption efficiency in contaminated water .
  • Methodology : Graft isocyanate derivatives onto silica gels or MOFs via urea linkages. Characterize adsorption capacity using Langmuir isotherms and HPLC analysis .

Q. How can conflicting data on reaction yields or byproduct formation be resolved in the synthesis of this compound?

  • Troubleshooting :

  • Byproduct Identification : Use GC-MS or LC-MS to detect hydrolysis products (e.g., ureas) or nitro-group reduction intermediates.
  • Parameter Optimization : Systematically vary temperature, solvent polarity, and catalyst (e.g., DMAP) to suppress side reactions. For example, using DCM instead of THF reduces urea formation by 30% .

Q. What strategies enhance functional group compatibility when reacting this compound with sensitive substrates?

  • Methodology :

  • Protecting Groups : Temporarily protect hydroxyl or amine groups in substrates with tert-butyldimethylsilyl (TBS) or Boc groups before coupling.
  • Microwave-Assisted Synthesis : Accelerate reactions to minimize decomposition (e.g., 10 minutes at 80°C vs. 24 hours at 25°C), improving yields by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-3-(trifluoromethyl)phenyl isocyanate
Reactant of Route 2
Reactant of Route 2
4-Nitro-3-(trifluoromethyl)phenyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.